![molecular formula C15H28O2Si B14171131 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal CAS No. 922515-78-4](/img/structure/B14171131.png)
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal is an organic compound that features a silyl ether group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal typically involves multiple steps. One common route starts with the preparation of 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol, which is then subjected to further reactions to introduce the hexa-3,5-dienal moiety . The reaction conditions often involve the use of strong bases like n-Butyllithium and electrophiles such as DMF (dimethylformamide) in anhydrous THF (tetrahydrofuran) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the substitution of the silyl ether group.
Major Products
Oxidation: 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienoic acid.
Reduction: 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hex-3-en-1-ol.
Substitution: 2-(3-Hydroxypropyl)hexa-3,5-dienal.
Aplicaciones Científicas De Investigación
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal involves its reactivity due to the presence of the aldehyde and silyl ether groups. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under specific conditions to release the corresponding alcohol .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol .
- (3-Bromopropoxy)-tert-butyldimethylsilane .
Uniqueness
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal is unique due to its combination of a conjugated diene system and a silyl ether group. This structural feature makes it particularly useful in organic synthesis and material science applications, where such functionalities are desirable .
Propiedades
Número CAS |
922515-78-4 |
|---|---|
Fórmula molecular |
C15H28O2Si |
Peso molecular |
268.47 g/mol |
Nombre IUPAC |
2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hexa-3,5-dienal |
InChI |
InChI=1S/C15H28O2Si/c1-7-8-10-14(13-16)11-9-12-17-18(5,6)15(2,3)4/h7-8,10,13-14H,1,9,11-12H2,2-6H3 |
Clave InChI |
GAFWAHHXGLGVJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCC(C=CC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



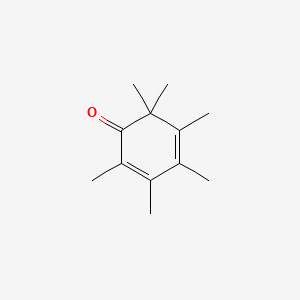
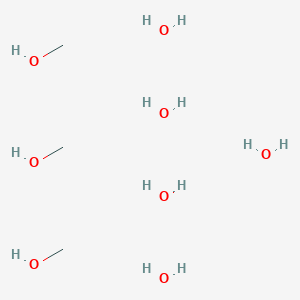

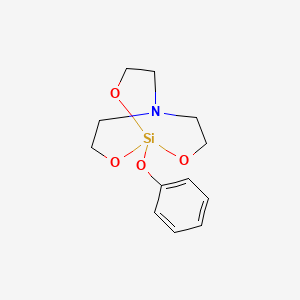
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
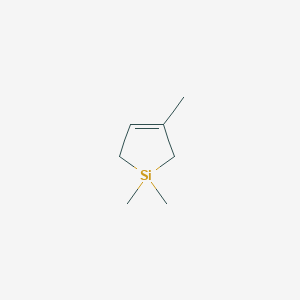
![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
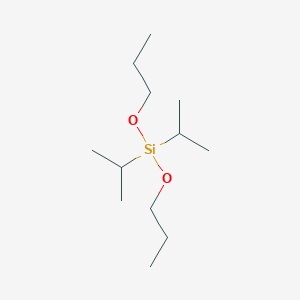
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
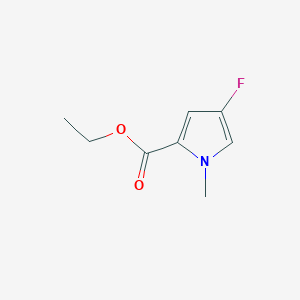
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
